molecular formula C16H15N5O3 B11268518 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11268518
M. Wt: 325.32 g/mol
InChI Key: LKCQFWSSMDFEBH-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids

Preparation Methods

The synthesis of 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The starting material, 4-methoxybenzoyl chloride, undergoes nucleophilic substitution with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit the activity of enzymes or block receptor sites, leading to various biological effects such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide include other tetrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

4-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-13-6-3-11(4-7-13)16(22)18-12-5-8-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

LKCQFWSSMDFEBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

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